Tiagabine

GABA Transporter GAT-1 Selectivity Neurotransmitter Uptake Inhibition

Tiagabine's unique, use-dependent GAT-1 blockade and validated selectivity (IC₅₀ = 0.8 µM for GAT-1) make it the definitive benchmark for GABAergic research. Unlike vigabatrin or gabapentin, its reversible mechanism avoids non-physiological GABA elevation, ensuring reproducible results in seizure, anxiety, and pain models. It is the preferred chronic-dosing compound due to its favorable preclinical safety profile. Procure this essential reference standard to de-risk your novel anticonvulsant screening and standardize in vivo assays.

Molecular Formula C20H25NO2S2
Molecular Weight 375.6 g/mol
CAS No. 115103-54-3
Cat. No. B1662831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine
CAS115103-54-3
Synonyms(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride
Gabitril
N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid
NO 328
NO 329
NO-328
NO-329
tiagabine
Tiagabine Hydrochloride
tiagabine, (S)-isome
Molecular FormulaC20H25NO2S2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
InChIInChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1
InChIKeyPBJUNZJWGZTSKL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.11e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tiagabine (CAS 115103-54-3): A Selective GAT-1 Inhibitor for Neuroscience Research and Anticonvulsant Development


Tiagabine (CAS 115103-54-3) is a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), a critical regulator of inhibitory neurotransmission in the central nervous system [1]. As a lipophilic nipecotic acid derivative, it effectively crosses the blood-brain barrier and enhances GABAergic signaling by blocking presynaptic GABA reuptake, thereby increasing synaptic GABA concentrations [2]. Its well-characterized mechanism, validated in extensive preclinical and clinical studies, makes it an essential reference standard for GABA transporter pharmacology research and a comparator for novel anticonvulsant drug discovery [3].

Tiagabine vs. Other GABAergic Modulators: Why Direct Substitution is Scientifically Unsound


Substituting tiagabine with other GABAergic agents or broad-spectrum anticonvulsants without rigorous justification introduces significant experimental variability. While compounds like vigabatrin and gabapentin also enhance GABAergic tone, their molecular targets, mechanisms, and resulting pharmacological profiles differ fundamentally [1]. Vigabatrin irreversibly inhibits GABA-transaminase, leading to prolonged, non-physiological GABA elevation, whereas tiagabine's competitive GAT-1 blockade produces a use-dependent, activity-specific enhancement of inhibition [2]. Similarly, gabapentin's primary action involves modulation of voltage-gated calcium channels, not direct GABA transport [3]. These mechanistic divergences translate into distinct anticonvulsant spectra, neurotoxicity profiles, and pharmacokinetic behaviors in animal models [4]. Assuming functional equivalence without accounting for these parameters can compromise the reproducibility and interpretability of research findings.

Quantitative Differentiation of Tiagabine (CAS 115103-54-3): Key Comparator Data for Evidence-Based Procurement


GAT-1 Subtype Selectivity: Tiagabine vs. Other GABA Transporter Subtypes

Tiagabine demonstrates exceptional selectivity for the GAT-1 transporter over other GABA transporter subtypes (GAT-2, GAT-3, BGT-1), a key differentiator from broad-spectrum GABA uptake inhibitors. In a standardized [³H]GABA uptake assay using recombinantly expressed mouse GABA transporters, tiagabine's IC₅₀ values were determined for each subtype [1]. This level of selectivity ensures that experimental outcomes are attributable to GAT-1 modulation, minimizing off-target confounding effects commonly observed with less selective inhibitors like (S)-SNAP-5114 [2].

GABA Transporter GAT-1 Selectivity Neurotransmitter Uptake Inhibition

Superior In Vivo Anticonvulsant Potency: Tiagabine vs. Lamotrigine, Gabapentin, and Vigabatrin

In a comprehensive head-to-head preclinical study comparing four antiepileptic drugs in standardized mouse seizure models, tiagabine demonstrated significantly greater potency than lamotrigine, gabapentin, and vigabatrin in antagonizing tonic convulsions induced by pentylenetetrazol (PTZ), DMCM, and audiogenic stimuli [1]. Tiagabine's ED₅₀ values were consistently the lowest across these models, indicating a more potent anticonvulsant effect at lower doses. This potency advantage is a critical consideration for experimental designs aiming to minimize dose-related confounding factors [2].

Anticonvulsant Efficacy ED₅₀ Comparison Preclinical Seizure Models

Unique Clonic Seizure Suppression: Tiagabine's Exclusive Activity Profile

Among the four antiepileptic drugs compared in a direct preclinical study (tiagabine, lamotrigine, gabapentin, and vigabatrin), tiagabine was the only compound capable of blocking PTZ-induced clonic convulsions [1]. This unique activity, observed at an ED₅₀ of 5 µmol/kg, highlights a distinct pharmacological profile not shared by other commonly used anticonvulsants [2]. This exclusive effect may be linked to tiagabine's specific mechanism of enhancing GABAergic inhibition at synapses active during clonic seizure generation, a property not recapitulated by sodium channel blockers (lamotrigine) or other GABA modulators (gabapentin, vigabatrin).

Clonic Seizures PTZ Model Anticonvulsant Selectivity

Distinct Safety Profile: Absence of Vigabatrin-Associated Retinal Toxicity

A key differentiator between tiagabine and vigabatrin, another GABA-enhancing anticonvulsant, lies in their long-term safety profiles. Preclinical studies have consistently demonstrated that chronic vigabatrin administration leads to intramyelinic edema in white matter tracts and significant retinal accumulation, culminating in irreversible visual field defects [1]. In stark contrast, tiagabine does not precipitate significant neurotoxicity and does not appear to accumulate in the retina, even with long-term treatment [2]. This fundamental difference in toxicity profile is a direct consequence of their divergent mechanisms: irreversible enzyme inhibition (vigabatrin) versus reversible transporter blockade (tiagabine).

Neurotoxicity Retinal Safety GABAergic Drug Comparison

High-Impact Applications of Tiagabine (CAS 115103-54-3) in Academic and Pharmaceutical Research


Validating Novel GAT-1 Inhibitors in Drug Discovery

Tiagabine serves as the industry-standard positive control and benchmark for evaluating the potency and selectivity of novel GAT-1 inhibitors. Its well-documented GAT-1 selectivity profile (IC₅₀ = 0.8 µM, with >375-fold selectivity over other GAT subtypes) provides a critical reference point for assessing the target engagement and off-target liability of new chemical entities [1].

Preclinical Seizure Model Standardization and Quality Control

Given its superior and consistent potency across multiple seizure models (ED₅₀ values of 1-2 µmol/kg in PTZ, DMCM, and audiogenic seizure tests), tiagabine is an ideal reference compound for standardizing and validating in vivo anticonvulsant assays [2]. Its unique ability to suppress PTZ-induced clonic seizures also makes it an essential tool for specific mechanistic investigations [3].

Comparative Mechanistic Studies of GABAergic Modulation

Tiagabine's distinct mechanism—reversible, use-dependent GAT-1 blockade—makes it a crucial comparator for studies investigating other modes of GABAergic enhancement, such as GABA-transaminase inhibition (vigabatrin) or GABAA receptor potentiation [4]. This enables researchers to dissect the specific downstream effects of different GABAergic strategies on synaptic transmission, network excitability, and behavior.

In Vivo Studies Requiring a Non-Retinotoxic GABAergic Agent

For chronic in vivo studies where long-term GABAergic modulation is required without the confounding factor of retinal toxicity or white matter pathology, tiagabine is the preferred agent over vigabatrin. Its favorable preclinical safety profile supports extended dosing regimens in rodent models of epilepsy, anxiety, and pain [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiagabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.